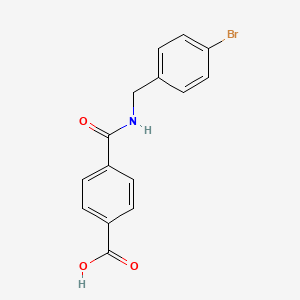

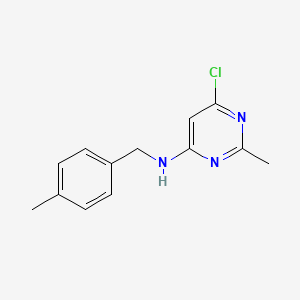

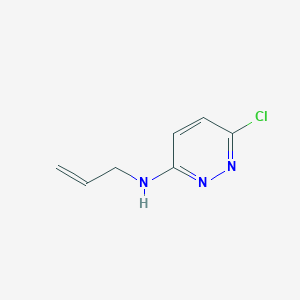

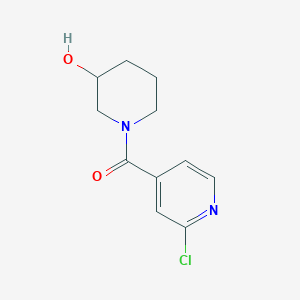

6-chloro-2-methyl-N-(4-methylbenzyl)pyrimidin-4-amine

Overview

Description

6-Chloro-2-methyl-N-(4-methylbenzyl)pyrimidin-4-amine, also known as CMP-4-MBA, is a synthetic organic compound with a wide variety of applications in scientific research. It is a small molecule, which makes it easy to synthesize and use in experiments. It has been used in various studies, ranging from drug development to cancer research. CMP-4-MBA has the potential to be used in a wide range of fields due to its unique properties, such as its ability to bind to proteins and act as a signaling molecule.

Scientific Research Applications

Pyrimidine Derivatives in Medicinal Chemistry

6-chloro-2-methyl-N-(4-methylbenzyl)pyrimidin-4-amine belongs to the class of pyrimidine derivatives, which are aromatic heterocyclic compounds containing nitrogen atoms. These compounds, including various natural and synthetic pyrimidines, have been identified for their broad pharmacological effects. Pyrimidines exhibit significant roles in medicinal chemistry due to their structural similarity with nucleic acid components, making them pivotal in drug development for various diseases.

Anti-inflammatory and Pharmacological Activities

Recent studies have highlighted the anti-inflammatory effects and structure-activity relationships (SARs) of pyrimidine derivatives. These compounds inhibit the expression and activities of crucial inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, and nuclear factor κB. Through detailed SAR analysis, researchers have developed novel pyrimidine analogs with enhanced anti-inflammatory activities and minimal toxicity. This demonstrates the potential of pyrimidine derivatives, including 6-chloro-2-methyl-N-(4-methylbenzyl)pyrimidin-4-amine, in the development of new anti-inflammatory agents (Rashid et al., 2021).

Broad Spectrum of Pharmacological Activities

Pyrimidine derivatives are recognized for their wide range of pharmacological activity. They serve as a promising scaffold for developing new biologically active compounds due to their antiviral, psychotropic, antimicrobial, antitumor, antifungal, antiparasitic, and anabolic activities. The versatility of pyrimidine compounds, including their structural and functional diversity, makes them suitable candidates for pharmaceutical development (Chiriapkin, 2022).

Nutritional Aspects and Environmental Impact

In addition to their pharmacological significance, pyrimidine derivatives have been investigated for their nutritional aspects and environmental impact. Studies on food-derived heterocyclic amines, including pyrimidine compounds, have shed light on their formation during cooking processes and their potential etiological role in human cancers. Understanding the dietary exposure to these compounds and their metabolic activation is crucial for assessing their health implications and developing strategies to minimize exposure (Snyderwine, 1994).

Safety and Hazards

properties

IUPAC Name |

6-chloro-2-methyl-N-[(4-methylphenyl)methyl]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3/c1-9-3-5-11(6-4-9)8-15-13-7-12(14)16-10(2)17-13/h3-7H,8H2,1-2H3,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AORARTDHGWKEBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC2=CC(=NC(=N2)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-2-methyl-N-(4-methylbenzyl)pyrimidin-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(Hydroxymethyl)piperidin-1-yl]-2-methoxyethan-1-one](/img/structure/B1465402.png)